molecular formula C12H14O2 B12557397 Methyl 3-(4-methylphenyl)but-2-enoate CAS No. 144465-17-8

Methyl 3-(4-methylphenyl)but-2-enoate

Cat. No.: B12557397
CAS No.: 144465-17-8
M. Wt: 190.24 g/mol
InChI Key: UMPBOCVMOBQZIS-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)but-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methylphenyl)but-2-enoate typically involves the esterification of 3-(4-methylphenyl)but-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methylphenyl)but-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylphenyl)but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugated double bond and ester group make it susceptible to nucleophilic addition and substitution reactions. These reactions can lead to the formation of various bioactive compounds, which may interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Comparison: Methyl 3-(4-methylphenyl)but-2-enoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences .

Properties

CAS No.

144465-17-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 3-(4-methylphenyl)but-2-enoate

InChI

InChI=1S/C12H14O2/c1-9-4-6-11(7-5-9)10(2)8-12(13)14-3/h4-8H,1-3H3

InChI Key

UMPBOCVMOBQZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)OC)C

Origin of Product

United States

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